molecular formula C19H25N3O3S B2356812 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 476459-30-0

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2356812
CAS RN: 476459-30-0
M. Wt: 375.49
InChI Key: LILUQJMTOMISPL-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H25N3O3S and its molecular weight is 375.49. The purity is usually 95%.
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Scientific Research Applications

Hydrogen-Bonding Patterns and Supramolecular Structures

Research on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides has revealed interesting hydrogen-bonding patterns, contributing to the formation of chain, sheet, and edge-fused centrosymmetric rings in their crystalline structures. These patterns play a crucial role in the self-assembly processes and could imply potential applications in material science, specifically in designing new materials with desired structural properties (Gerson López et al., 2010).

Coordination Complexes and Antioxidant Activity

A study on pyrazole-acetamide derivatives highlighted their ability to form novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activities, suggesting potential applications in developing new antioxidant agents or therapeutic compounds (K. Chkirate et al., 2019).

Chemoselective Acetylation and Drug Synthesis

Research into chemoselective acetylation of 2-aminophenol using immobilized lipase has paved the way for the synthesis of intermediates crucial for the natural synthesis of antimalarial drugs. This demonstrates the compound's potential role in facilitating the synthesis of biologically active molecules or pharmaceuticals (Deepali B Magadum & G. Yadav, 2018).

Anticonvulsant Activity

The synthesis and evaluation of certain acetamide derivatives with imidazolyl and phenylalkanoic acid moieties have shown notable anticonvulsant activities. This suggests the potential for derivatives of the specified compound to be explored in the development of new anticonvulsant drugs (Zeynep Aktürk et al., 2002).

Antimicrobial Agents

The development of heterocyclic compounds incorporating the antipyrine moiety, including those with acetamide linkages, has been shown to possess promising biological activities against various microorganisms. This highlights the potential use of the specified compound in the synthesis of novel antimicrobial agents (H. M. Aly et al., 2011).

properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-19(2,3)22-18(13-10-26-11-14(13)21-22)20-17(23)9-12-6-7-15(24-4)16(8-12)25-5/h6-8H,9-11H2,1-5H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILUQJMTOMISPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)CC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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